molecular formula C24H23N3O6 B4631348 3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid

3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid

Cat. No. B4631348
M. Wt: 449.5 g/mol
InChI Key: WWMITYYOBFCVRL-QFEZKATASA-N
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Description

Synthesis Analysis

The synthesis of complex azo-benzoic acids involves multiple steps, including the use of spectroscopic techniques such as 1H, 13C NMR, UV–VIS, and IR to confirm the structures of the synthesized compounds. These methods are crucial in identifying the precise chemical structure and confirming the successful synthesis of the target compound (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Molecular Structure Analysis

The molecular structure and geometry of similar compounds are often optimized using techniques like the B3LYP density functional theory method with a 6-31G(d) basis set. This theoretical approach provides insights into the possible conformations and electronic structure of the compound, aiding in understanding its reactivity and properties (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Chemical Reactions and Properties

The compound's reactivity can be studied through various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which depend on the solvent composition and pH of the medium. These reactions are critical for understanding the compound's behavior in different environments and its potential applications (Baul, Das, Chandra, Mitra, & Pyke, 2009).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting point, and crystal structure, can be determined using various analytical techniques. Single-crystal X-ray diffraction is a common method used to elucidate the crystal structure, providing valuable information on the compound's solid-state arrangement (Zhao et al., 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for forming complexes with metals or other molecules, are essential for understanding the compound's utility in chemical synthesis and potential applications in material science or medicinal chemistry. Studies on similar compounds have shown that the presence of certain functional groups can significantly influence these properties (Kudyakova et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of compounds related to 3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid have been extensively studied. For instance, the synthesis of bis(thiosemicarbazone) derivatives, which share structural similarities with the mentioned compound, has been detailed, highlighting methods for obtaining these compounds in high yield and their potential for scale-up (Ateş et al., 2018). These derivatives have shown a range of activities, including antioxidant properties, which are evaluated through various biochemical assays.

Biological Properties

Research into the biological properties of compounds structurally similar to 3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid has revealed diverse biological activities. For example, the synthesis and antimicrobial evaluation of Schiff bases derived from 4-aminobenzoic acid have been reported, indicating potential antibacterial properties against various bacterial strains (Parekh et al., 2005).

Potential Agronomic and Pharmaceutical Applications

Compounds with benzoxazinone skeletons, similar in structure to the compound of interest, have been shown to possess phytotoxic, antimicrobial, and insecticidal properties, making them candidates for agronomic utility (Macias et al., 2006). Moreover, novel Hsp90 inhibitors synthesized from related compounds have demonstrated inhibition capabilities, suggesting potential applications in cancer therapy (Wang Xiao-long, 2011).

Antifungal and Anticonvulsant Activities

Further studies have explored the antifungal and anticonvulsant activities of pyrimidine-5-carbonitrile derivatives, revealing that certain derivatives exhibit significant activity at low doses, pointing to their potential in developing new therapeutic agents (Shaquiquzzaman et al., 2012).

properties

IUPAC Name

3-[(2Z)-2-[[3-methoxy-4-[2-(2-methoxyanilino)-2-oxoethoxy]phenyl]methylidene]hydrazinyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-31-20-9-4-3-8-19(20)26-23(28)15-33-21-11-10-16(12-22(21)32-2)14-25-27-18-7-5-6-17(13-18)24(29)30/h3-14,27H,15H2,1-2H3,(H,26,28)(H,29,30)/b25-14-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMITYYOBFCVRL-QFEZKATASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C=NNC3=CC=CC(=C3)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)/C=N\NC3=CC=CC(=C3)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2Z)-2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazinyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid
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3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid
Reactant of Route 3
3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid
Reactant of Route 4
3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid
Reactant of Route 5
3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[2-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid

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